Fmoc-Lys(Z)-OH
Overview
Description
Fmoc-Lys(Z)-OH, also known as Nα-Fmoc-Nε-Z-L-lysine, is an amino acid derivative used in peptide synthesis . It has an empirical formula of C29H30N2O6 and a molecular weight of 502.56 . It is used as a building block for short polar peptides containing D-lysine . The Fmoc group makes the compound more lipophilic, which aids in purification .
Synthesis Analysis
Fmoc-Lys(Z)-OH is used in Fmoc solid-phase peptide synthesis . It is a standard reagent for coupling lysine into peptide sequences . The Fmoc group can be removed under mildly acidic conditions using hydrogenolysis, which is valuable for the synthesis of complex peptides that contain highly reactive electrophiles .Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Z)-OH includes a lysine residue with a fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and a benzyloxycarbonyl (Z) group at the ε-amino group .Chemical Reactions Analysis
Fmoc-Lys(Z)-OH participates in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed under mildly acidic conditions, which is beneficial when synthesizing peptides that contain sensitive functional groups .Physical And Chemical Properties Analysis
Fmoc-Lys(Z)-OH appears as a white to slight yellow to beige powder . It has a melting point range of 110-120 °C . Its optical activity is [α]20/D −10±2°, c = 2% in DMF .Scientific Research Applications
Peptide Ligation : Fmoc–Lys(N3)–OH, synthesized from Fmoc–Lys–OH, can be introduced into peptides using ordinary Fmoc-based solid-phase peptide synthesis. This azido peptide can be condensed with peptide thioesters without significant side reactions, and the azido group is easily reduced to an amino group after peptide condensation (Katayama, Hojo, Ohira, & Nakahara, 2008).
Supramolecular Gels : Fmoc-Lys(Fmoc)-OH, a positively charged amino acid, is used in supramolecular hydrogels, showing potential as a weak antimicrobial agent. Its incorporation into gels, particularly with colloidal and ionic silver mixtures, can enhance antimicrobial activity (Croitoriu et al., 2021).
Radiolabeling in Medicine : Fmoc-lys(HYNIC-Boc)-OH, a precursor for the synthesis of 99mTc-labeled peptides, has been synthesized efficiently for use in solid-phase synthesis. This compound is vital in radiolabeling peptides for medical imaging applications (Surfraz et al., 2007).
Synthesis of Fluorescently Labelled Glycopeptides : Fmoc-Lys(Dde)-Gly-Wang resin, used in the automated and microwave-assisted synthesis of 5(6)-carboxyfluorescein-labelled peptides, demonstrates the compound's utility in creating fluorescently labeled peptides for biological evaluation (Kowalczyk, Harris, Dunbar, & Brimble, 2009).
Insulin Analogs Preparation : Fmoc‐Lys(Pac)‐OH has been used in the preparation of novel semisynthetic insulin analogs, demonstrating its utility in developing new therapeutic compounds (Žáková et al., 2007).
Ultrasound-induced Gelation : Fmoc-l-Lys(Fmoc)-OH demonstrates gelation properties in various alcohols and aromatic solvents under sonication, showing potential applications in material science (Geng et al., 2017).
Safety And Hazards
Future Directions
Fmoc-Lys(Z)-OH and other Fmoc-amino acids have been used to create peptide-based hydrogels, which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels have potential uses in drug delivery and diagnostic tools for imaging . The development of new methods for Fmoc deprotection, such as the one using hydrogenolysis under mildly acidic conditions, could expand the versatility of Fmoc-Lys(Z)-OH in the synthesis of complex peptides .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULQRVJXQQPQH-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388457 | |
Record name | Fmoc-Lys(Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Z)-OH | |
CAS RN |
86060-82-4 | |
Record name | Fmoc-Lys(Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benzyl-oxycarbonyl)-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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